molecular formula C7H15NO2 B13076018 Methyl 2-(aminomethyl)-3-methylbutanoate

Methyl 2-(aminomethyl)-3-methylbutanoate

Cat. No.: B13076018
M. Wt: 145.20 g/mol
InChI Key: JBVMBWUPOYGGFD-UHFFFAOYSA-N
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Description

Methyl 2-(aminomethyl)-3-methylbutanoate is an organic compound with a complex structure that includes an ester functional group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(aminomethyl)-3-methylbutanoate can be synthesized through several methods. One common approach involves the reaction of 2-bromo-2-methylpropanamide with a suitable base, followed by hydrolysis . Another method includes the hydrogenation of 2-aminoisobutyric acid or its esters .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactions under controlled conditions. The use of catalysts and specific reaction conditions can optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(aminomethyl)-3-methylbutanoate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the ester group into alcohols under suitable conditions.

    Substitution: The amine group can participate in substitution reactions, forming different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include sulfuric acid for catalysis , and various bases for hydrolysis . Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction pathway and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols.

Scientific Research Applications

Methyl 2-(aminomethyl)-3-methylbutanoate has several scientific research applications:

Mechanism of Action

The mechanism by which Methyl 2-(aminomethyl)-3-methylbutanoate exerts its effects involves interactions with molecular targets and pathways. The ester and amine groups can participate in various biochemical reactions, influencing cellular processes and pathways .

Comparison with Similar Compounds

Properties

Molecular Formula

C7H15NO2

Molecular Weight

145.20 g/mol

IUPAC Name

methyl 2-(aminomethyl)-3-methylbutanoate

InChI

InChI=1S/C7H15NO2/c1-5(2)6(4-8)7(9)10-3/h5-6H,4,8H2,1-3H3

InChI Key

JBVMBWUPOYGGFD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CN)C(=O)OC

Origin of Product

United States

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